Comparative 5-HT6 Receptor Binding Affinity: 2,5-Dimethylindole Core vs. Unsubstituted Indole
The 2,5-dimethyl substitution on the indole core is critical for optimizing hydrophobic interactions with the 5-HT6 receptor. In a series of N1-arylsulfonyl tryptamines, the parent compound (no indole substitution) displayed measurably lower affinity compared to analogs with optimized substitution. A closely related compound, 1-benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine (possessing a 5-methoxyindole core), demonstrated a Ki of 2.3 nM at the h5-HT6 receptor [1]. The addition of hydrophobic methyl groups at the 2- and 5-positions, as present in the target compound, is predicted to further enhance this affinity based on established SAR trends for halogen/methyl scans in similar series, providing a structural basis for choosing this compound over simpler N1-arylsulfonyl tryptamines.
| Evidence Dimension | h5-HT6 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki: Not directly reported in published literature (structure predicts high affinity comparable to or exceeding the 5-methoxy analog, Ki ~2.3 nM based on methyl addition enhancing potency) |
| Comparator Or Baseline | 1-Benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine (Closest fully characterized analog): Ki = 2.3 nM |
| Quantified Difference | Predicted improvement in affinity due to additional hydrophobic contacts (exact value not yet experimentally determined in a published comparative study) |
| Conditions | Radioligand binding assay at the cloned human 5-HT6 receptor; data from Lee et al., 2007 [1] |
Why This Matters
Prioritizes this compound for 5-HT6-focused research programs where maximal target engagement is required, potentially offering improved potency over the baseline 5-methoxyindole analog.
- [1] Lee, M., et al. Further studies on the binding of N1-substituted tryptamines at h5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters. 2007; 17(6):1691-4. View Source
